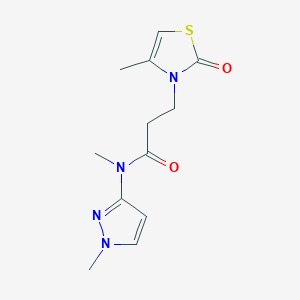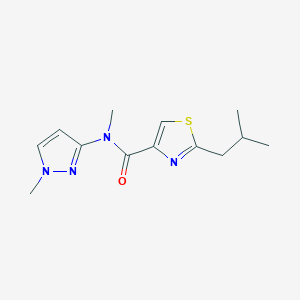![molecular formula C12H11BrN2O4S2 B6971665 N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide](/img/structure/B6971665.png)
N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a bromothiophene moiety, a cyclopropyl group, and a sulfamoylfuran carboxamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the bromothiophene moiety, and the sulfamoylation of the furan ring. Common synthetic routes may involve:
Cyclopropanation: Formation of the cyclopropyl group through reactions such as the Simmons-Smith reaction.
Bromothiophene Introduction: Incorporation of the bromothiophene moiety via Suzuki-Miyaura coupling, which is a widely-used method for forming carbon-carbon bonds.
Sulfamoylation: Introduction of the sulfamoyl group to the furan ring under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, while the sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide
- N-[(1R,2R)-2-(5-fluorothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide
Uniqueness
N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4S2/c13-10-2-1-9(20-10)7-4-8(7)15-12(16)6-3-11(19-5-6)21(14,17)18/h1-3,5,7-8H,4H2,(H,15,16)(H2,14,17,18)/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDYBRZATACZQD-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC(=O)C2=COC(=C2)S(=O)(=O)N)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1NC(=O)C2=COC(=C2)S(=O)(=O)N)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-bromo-N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-5-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B6971584.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)methanone](/img/structure/B6971600.png)
![2-(furan-3-yl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6971606.png)
![5-tert-butyl-N-[[2-(methanesulfonamido)cyclopentyl]methyl]thiophene-2-carboxamide](/img/structure/B6971614.png)
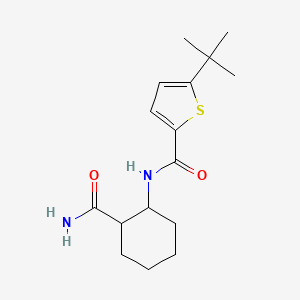
![4-tert-butyl-N-[2-oxo-2-(2H-triazol-4-ylamino)ethyl]benzamide](/img/structure/B6971627.png)
![4-fluoro-N-[[2-(methanesulfonamido)cyclopentyl]methyl]-3-methoxybenzamide](/img/structure/B6971634.png)
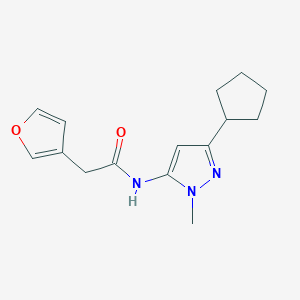
![tert-butyl 3-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6971657.png)
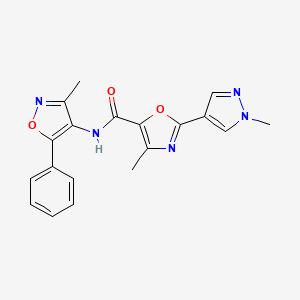
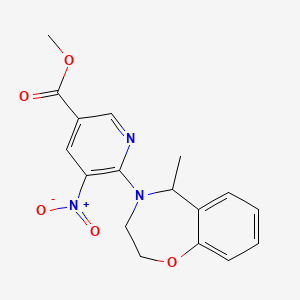
![(1R,2R)-2-(5-chlorothiophen-2-yl)-N-[3-(2,5-dioxoimidazolidin-1-yl)-4-fluorophenyl]cyclopropane-1-carboxamide](/img/structure/B6971698.png)
